molecular formula C26H30N4O3 B3312538 N-benzyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide CAS No. 946319-35-3

N-benzyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B3312538
CAS No.: 946319-35-3
M. Wt: 446.5 g/mol
InChI Key: YQCZOSSGFJULFM-UHFFFAOYSA-N
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Description

N-benzyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a structurally complex compound featuring a 1,4-dihydropyridin-4-one core substituted with a methoxy group at position 5 and a 4-phenylpiperazine-containing methyl group at position 2. For example, piperazine derivatives, such as N-(4-methoxybenzyl)-N-(2-(piperazin-1-yl)ethyl)pyridin-2-amin (), are known dual histamine H1/H4 receptor ligands, implying that the phenylpiperazine substituent in the target compound may confer similar receptor-targeting properties .

Synthesis of such compounds typically involves coupling reactions under basic conditions (e.g., cesium carbonate in dry DMF) and characterization via ¹H NMR, IR, and mass spectrometry, as seen in analogous syntheses ().

Properties

IUPAC Name

N-benzyl-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-33-25-19-30(20-26(32)27-17-21-8-4-2-5-9-21)23(16-24(25)31)18-28-12-14-29(15-13-28)22-10-6-3-7-11-22/h2-11,16,19H,12-15,17-18,20H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCZOSSGFJULFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine ring, followed by the introduction of the piperazine moiety and the benzyl group. Common reagents used in these reactions include benzyl chloride, methoxyacetyl chloride, and phenylpiperazine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The benzyl and piperazine groups can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-benzyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide ()

  • Core Structure : Pyrazolo[3,4-d]pyrimidin-4-one vs. dihydropyridin-4-one in the target compound.
  • Key Substituents : Fluorophenyl at position 1 vs. methoxy and phenylpiperazine-methyl groups in the target.
  • Pharmacological Implications: Pyrazolo-pyrimidinones are often associated with kinase inhibition or antimicrobial activity, whereas dihydropyridinones are linked to histamine receptor modulation. The fluorophenyl group in this analog may enhance lipophilicity but reduce solubility compared to the target’s polar piperazine group.

(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ()

  • Core Structure: Peptidomimetic backbone vs. dihydropyridinone.
  • Key Substituents: Dimethylphenoxy and tetrahydropyrimidin groups vs. phenylpiperazine and methoxy.
  • Functional Role : Peptidomimetics often target proteases or GPCRs. The target compound’s smaller heterocyclic core and piperazine group likely improve blood-brain barrier penetration compared to this bulkier analog.

Dual Histamine H1/H4 Ligands ()

  • Example : N-(4-Methoxybenzyl)-N-(2-(piperazin-1-yl)ethyl)pyridin-2-amin.
  • Comparison: Both compounds incorporate piperazine and aromatic groups. However, the target’s dihydropyridinone core may enhance metabolic stability compared to the pyridine-based ligand in . The methoxy group in both compounds could contribute to similar electronic profiles.

Comparative Data Table

Property/Feature Target Compound N-benzyl-2-[1-(4-fluorophenyl)-4-oxo... () Dual H1/H4 Ligand () Peptidomimetic ()
Core Structure 1,4-Dihydropyridin-4-one Pyrazolo[3,4-d]pyrimidin-4-one Pyridine-piperazine Peptidomimetic backbone
Molecular Weight (g/mol) ~500 (estimated) ~420 ~400 (estimated) ~700
Key Substituents Methoxy, phenylpiperazine-methyl, N-benzyl Fluorophenyl, N-benzyl Methoxybenzyl, piperazine Dimethylphenoxy, tetrahydropyrimidin
Predicted Solubility Moderate (polar piperazine) Low (fluorophenyl) Moderate (piperazine) Low (bulky, lipophilic)
Pharmacological Target Histamine H1/H4 receptors (inferred) Kinases/enzymes (inferred) Histamine H1/H4 receptors Proteases/GPCRs
Synthetic Method Cs₂CO₃/DMF coupling (analog-based) Not specified Piperazine alkylation Solid-phase peptide synthesis

Research Implications and Gaps

  • Receptor Specificity : The phenylpiperazine group in the target compound warrants binding assays to confirm H1/H4 receptor affinity, as seen in .
  • Solubility Optimization : Compared to the fluorophenyl analog (), the target’s piperazine group may improve aqueous solubility, but formulation studies are needed.
  • Metabolic Stability: The dihydropyridinone core may offer advantages over pyridine or pyrimidinone analogs in terms of oxidative metabolism.

Biological Activity

N-benzyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential pharmacological properties. Its unique structure, which includes a dihydropyridine core and a phenylpiperazine moiety, positions it as a candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure

The compound features the following structural components:

  • Dihydropyridine core : This is known for its role in various pharmacological activities.
  • Phenylpiperazine moiety : Often associated with interactions at neurotransmitter receptors.
  • Methoxy and acetamide groups : These functional groups may influence the compound's solubility and biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as:

  • Neurotransmitter receptors : The phenylpiperazine moiety may interact with serotonin and dopamine receptors, influencing their activity and potentially modulating various signaling pathways.
  • Ion channels : The dihydropyridine core may affect calcium channels, which are crucial in numerous cellular processes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Anticonvulsant Activity

Studies have shown that derivatives of similar structures exhibit anticonvulsant properties. For instance, N-benzyl derivatives have been evaluated for their efficacy in animal models of epilepsy, showing promising results comparable to established anticonvulsants like phenytoin .

2. Analgesic Effects

The compound has been explored for its analgesic potential. Mannich bases, which share structural similarities, have demonstrated significant analgesic activity in preclinical studies when compared to standard analgesics like diclofenac sodium .

3. Anticancer Properties

Research into Mannich bases has revealed anticancer activity against various human cancer cell lines. The structural characteristics of N-benzyl derivatives suggest they may also exert cytotoxic effects on cancer cells .

4. Anti-inflammatory Effects

Compounds with similar frameworks have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory disorders.

Case Studies and Research Findings

StudyFocusFindings
Tugrak et al. (2016)Anticancer ActivityIdentified significant cytotoxicity in compounds similar to N-benzyl derivatives against multiple cancer cell lines .
Liu et al. (2018)Antibacterial ActivityReported promising antibacterial effects of Mannich bases, suggesting potential broader applications including N-benzyl derivatives.
Obniska et al. (2015)Anticonvulsant ActivityDemonstrated that lipophilicity affects the anticonvulsant efficacy of related compounds in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

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